Razuprotafib

Description

This compound is a small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), with potential vasculature stabilizing activity. Upon administration, this compound targets, binds to and inhibits VE-PTP, which is a negative regulator of the endothelial cell (EC)-specific receptor tyrosine kinase (RTK) Tie2. This restores Tie2 activation, which may improve endothelial function and stabilize blood vessels. VE-PTP is upregulated in stressed endothelium associated with a variety of diseases. Tie2 plays an important role in endothelial function and vascular stability. A decrease in Tie2 activation leads to vascular leakage and inflammation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an inhibitor of vascular endothelial-protein tyrosine phosphatase

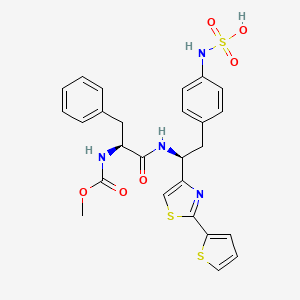

Structure

3D Structure

Propriétés

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDHELCGJFUHW-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008510-37-9 | |

| Record name | Razuprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAZUPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Razuprotafib and the Tie2 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP). By targeting VE-PTP, this compound activates the Tie2 receptor, a critical regulator of vascular stability. This guide provides a comprehensive technical overview of the this compound-mediated Tie2 activation pathway, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development and vascular biology.

Introduction: The Angiopoietin-Tie2 Signaling Axis

The Angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development, maturation, and stability. The key components of this pathway are the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, and its ligands, the angiopoietins (Ang).

-

Angiopoietin-1 (Ang1): The primary agonist for Tie2, Ang1 promotes vascular quiescence and stability.[1] Binding of Ang1 to Tie2 induces receptor phosphorylation, leading to the activation of downstream signaling pathways that support endothelial cell survival and the integrity of blood vessels.[1]

-

Angiopoietin-2 (Ang2): Generally considered a context-dependent antagonist of Tie2.[1] In many pathological conditions, elevated levels of Ang2 compete with Ang1 for Tie2 binding, thereby inhibiting Tie2 activation and promoting vascular destabilization and leakage.[2] However, under certain circumstances, Ang2 can act as a partial agonist.[3]

-

Tie2: A receptor tyrosine kinase that plays a pivotal role in maintaining vascular homeostasis.[4] Activation of Tie2 is essential for the structural integrity of blood vessels.[4]

-

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP): A key negative regulator of Tie2 activity.[5] VE-PTP is an endothelial-specific phosphatase that dephosphorylates Tie2, thus attenuating its signaling.[6]

Dysregulation of the Angiopoietin-Tie2 pathway, often characterized by an imbalance between Ang1 and Ang2, is implicated in a variety of diseases, including diabetic retinopathy, macular edema, and glaucoma.[5][7]

This compound: Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the catalytic activity of VE-PTP.[8] By inhibiting VE-PTP, this compound effectively removes the "brake" on Tie2 signaling, leading to its activation.[6] This activation occurs irrespective of the extracellular levels of Ang1 or Ang2, making it a robust approach to restoring vascular stability in disease states characterized by high Ang2 levels.[5][7]

The inhibition of VE-PTP by this compound leads to increased phosphorylation of the Tie2 receptor.[8] This, in turn, activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes endothelial cell survival and enhances vascular barrier function.[8][9]

Signaling Pathway Diagram

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Reference |

| VE-PTP | 17 pM | [8] |

| HPTPη | 36 pM | [8] |

| HPTPγ | 100 pM | [8] |

| PTP1B | 780 nM | [8] |

Table 2: Clinical Efficacy of this compound in Ocular Hypertension/Open-Angle Glaucoma (Adjunct to Latanoprost)

| Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Mean Change from Baseline at Day 28 (mmHg) | P-value vs. Latanoprost Alone | Reference |

| This compound BID + Latanoprost | 65 | 24.3 | -7.95 ± 0.26 | < 0.05 | [10][11] |

| Latanoprost Monotherapy | 65 | 24.1 | -7.04 ± 0.26 | - | [10][11] |

BID = twice daily

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Ocular Hypertension

| Treatment | Effect on Outflow Facility | Reference |

| This compound (topical) | 33% increase | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the Tie2 pathway.

VE-PTP Phosphatase Activity Assay

This protocol describes a general method for assessing the enzymatic activity of VE-PTP and the inhibitory effect of compounds like this compound.

Experimental Workflow Diagram

Caption: Workflow for a VE-PTP phosphatase activity assay.

Materials:

-

Recombinant human VE-PTP

-

This compound or other test inhibitors

-

p-Nitrophenyl Phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed volume of each this compound dilution to the wells of a 96-well plate. Include wells with buffer only as a negative control.

-

Add a solution of recombinant VE-PTP to each well to a final concentration within the linear range of the assay.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tie2 Phosphorylation Western Blot

This protocol details the detection of Tie2 phosphorylation in endothelial cells following treatment with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of Tie2 phosphorylation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-Tie2 (Tyr992)

-

Primary antibody: anti-total-Tie2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Culture endothelial cells to near confluence.

-

Treat cells with this compound at the desired concentrations and for the desired time points. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-Tie2 antibody for normalization.

-

Quantify band intensities to determine the relative increase in Tie2 phosphorylation.

In Vivo Mouse Model of Ocular Hypertension and Outflow Facility Measurement

This protocol describes a method to induce ocular hypertension in mice and subsequently measure the outflow facility to assess the effect of this compound.

Procedure for Inducing Ocular Hypertension (Microbead Occlusion Model):

-

Anesthetize the mouse.

-

Under a dissecting microscope, use a 33-gauge needle to make a small incision in the cornea.

-

Inject a sterile suspension of microbeads into the anterior chamber of the eye.

-

Apply a topical antibiotic to the eye.

-

Monitor intraocular pressure (IOP) regularly using a tonometer.

Procedure for Outflow Facility Measurement:

-

Following the induction of ocular hypertension and treatment with this compound (or vehicle), euthanize the mouse and enucleate the eye.

-

Cannulate the anterior chamber with a needle connected to a perfusion system.

-

Perfuse the eye with a buffered saline solution at a constant pressure or flow rate.

-

Measure the flow rate required to maintain a constant pressure, or the pressure generated at a constant flow rate.

-

Calculate the outflow facility (C) using the formula: C = Flow Rate / (Intraocular Pressure - Episcleral Venous Pressure).

Conclusion

This compound represents a novel therapeutic approach for diseases characterized by vascular instability. Its mechanism of action, centered on the inhibition of VE-PTP and subsequent activation of the Tie2 signaling pathway, offers a promising strategy to restore vascular homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and the broader field of Angiopoietin-Tie2 signaling.

References

- 1. ashpublications.org [ashpublications.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vivo disposition of subcutaneous injected 14C-razuprotafib (14C-AKB-9778), a sulphamic acid phosphatase inhibitor, in nonclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Molecular Balance between Receptor Tyrosine Kinases Tie1 and Tie2 Is Dynamically Controlled by VEGF and TNFα and Regulates Angiopoietin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound Does Not Improve Microcirculatory Perfusion Disturbances nor Renal Edema in Rats on Extracorporeal Circulation - PMC [pmc.ncbi.nlm.nih.gov]

Razuprotafib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib, also known by its development code AKB-9778, is a first-in-class small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[1][2][3][4] It is under investigation for its therapeutic potential in a range of diseases characterized by vascular instability, including diabetic eye diseases and open-angle glaucoma.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with the systematic IUPAC name [4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid.[3] Its identity is well-defined by its unique CAS number and chemical formula.

| Identifier | Value |

| IUPAC Name | [4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid[3] |

| Synonyms | AKB-9778, AKB 9778, AKB9778[3] |

| CAS Number | 1008510-37-9[3] |

| Molecular Formula | C₂₆H₂₆N₄O₆S₃[3] |

| 2D Structure | (See chemical structure diagram below) |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. While experimentally determined data for some properties of this compound are not publicly available, computed values provide useful estimates.

| Property | Value | Source |

| Molecular Weight | 586.7 g/mol | PubChem[3] |

| Melting Point | Not available | |

| pKa (Strongest Acidic) | -1.4 (Computed) | DrugBank |

| pKa (Strongest Basic) | 1.22 (Computed) | DrugBank |

| LogP (Octanol-Water Partition Coefficient) | 3.7 (Computed, XLogP3-AA) | PubChem[3] |

| Water Solubility | 0.00482 mg/mL (Computed) | DrugBank |

| Solubility in DMSO | ≥ 60 mg/mL | AbMole BioScience |

Pharmacokinetic Properties

Studies on the disposition of radiolabeled this compound have shown that it undergoes rapid absorption and clearance following subcutaneous administration in humans, with the parent drug being the primary component circulating in plasma.[1] However, specific quantitative pharmacokinetic parameters in humans have not been detailed in publicly available literature.

| Parameter | Value | Species |

| Bioavailability | Not available | Human |

| Half-life (t½) | Not available | Human |

| Peak Plasma Concentration (Cmax) | Not available | Human |

| Time to Peak Plasma Concentration (Tmax) | Not available | Human |

| Plasma Protein Binding | Not available | Human |

Mechanism of Action: Tie2 Pathway Activation

This compound's therapeutic effects are mediated through the activation of the Tie2 signaling pathway, a critical regulator of vascular stability.[2][7] It achieves this by inhibiting vascular endothelial-protein tyrosine phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][3][4]

Under normal physiological conditions, the ligand Angiopoietin-1 (Ang1) binds to the Tie2 receptor on endothelial cells, leading to its phosphorylation and the activation of downstream signaling pathways that promote endothelial cell survival, quiescence, and barrier function. In pathological states, Angiopoietin-2 (Ang2) acts as a competitive antagonist to Ang1, leading to dephosphorylation of Tie2 and subsequent vascular destabilization.[8]

VE-PTP is an intracellular phosphatase that dephosphorylates and inactivates the Tie2 receptor. This compound binds to and inhibits the catalytic activity of VE-PTP, thereby preventing the dephosphorylation of Tie2.[1][4] This leads to a sustained activation of the Tie2 receptor, mimicking the effects of Ang1 and promoting vascular stabilization, even in the presence of high levels of Ang2.[2]

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

Experimental Protocols

In Vitro VE-PTP Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound has not been published, a general fluorescence-based in vitro assay to determine the inhibitory activity against VE-PTP can be conducted as follows. This protocol is adapted from general methodologies for protein tyrosine phosphatase assays.[9][10]

-

Reagents and Materials:

-

Recombinant human VE-PTP enzyme.

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

-

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT).

-

This compound stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant VE-PTP to each well of the microplate.

-

Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) over time in a kinetic mode.

-

The rate of increase in fluorescence is proportional to the VE-PTP activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

-

Caption: Workflow for a fluorescence-based in vitro VE-PTP inhibition assay.

Western Blotting for Tie2 Phosphorylation

To assess the effect of this compound on Tie2 activation in endothelial cells, Western blotting for phosphorylated Tie2 can be performed.[11][12]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

-

Immunoprecipitation (Optional but Recommended):

-

Incubate the cell lysates with an anti-Tie2 antibody to immunoprecipitate the Tie2 receptor.

-

Use protein A/G beads to pull down the antibody-receptor complex.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total Tie2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Tie2 and total Tie2 using densitometry software.

-

Normalize the p-Tie2 signal to the total Tie2 signal to determine the relative increase in phosphorylation.

-

Measurement of Schlemm's Canal Outflow Facility in Mice

The effect of this compound on aqueous humor outflow can be assessed in mice by measuring the outflow facility of enucleated eyes.[13][14][15]

-

Animal Treatment:

-

Administer this compound topically to one eye and a vehicle control to the contralateral eye of C57BL/6J mice for a specified duration (e.g., once daily for 4 days).[16]

-

-

Eye Enucleation and Cannulation:

-

Euthanize the mice and carefully enucleate the eyes.

-

Cannulate the anterior chamber of each eye with a microneedle connected to a perfusion system.

-

-

Perfusion and Measurement:

-

Perfuse the eyes with a buffered saline solution at a constant pressure (e.g., 8 mmHg).

-

Continuously measure the flow rate into the eye using a high-precision flow sensor.

-

The outflow facility (C) is calculated as the flow rate (F) divided by the perfusion pressure (P): C = F/P.

-

-

Data Analysis:

-

Compare the outflow facility between the this compound-treated and vehicle-treated eyes to determine the effect of the drug.

-

Clinical Development in Open-Angle Glaucoma

This compound has been evaluated in Phase 2 clinical trials as an adjunctive therapy to latanoprost for the treatment of open-angle glaucoma (OAG) or ocular hypertension (OHT).[5][6][17][18]

Study Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group study.[18]

Patient Population: Patients with OAG or OHT with an unmedicated intraocular pressure (IOP) between ≥22 mmHg and <36 mmHg.[17]

Treatment Arms:

-

This compound ophthalmic solution (e.g., 40 mg/mL) once or twice daily + Latanoprost once daily.[6]

-

Placebo + Latanoprost once daily.[6]

Primary Endpoint: The primary efficacy endpoint is the change in mean diurnal IOP from baseline at a specified time point (e.g., day 28).[6]

IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00, 10:00, 12:00, and 16:00) using a Goldmann applanation tonometer.[18]

Key Findings: In a Phase 2 trial, adjunctive therapy with this compound twice daily resulted in a statistically significant reduction in mean diurnal IOP compared to latanoprost monotherapy.[5][17][18]

Caption: Simplified workflow of a Phase 2 clinical trial for this compound in open-angle glaucoma.

Conclusion

This compound is a promising small molecule inhibitor of VE-PTP that activates the Tie2 signaling pathway to promote vascular stability. Its unique mechanism of action holds therapeutic potential for a variety of diseases characterized by vascular dysfunction. This technical guide has summarized the key chemical, physicochemical, and pharmacokinetic properties of this compound, along with detailed methodologies for its preclinical and clinical evaluation. Further research and clinical development will continue to elucidate the full therapeutic utility of this novel compound.

References

- 1. The in vivo disposition of subcutaneous injected 14C-razuprotafib (14C-AKB-9778), a sulphamic acid phosphatase inhibitor, in nonclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aerpio Announces Strategic Review after Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 3. This compound | C26H26N4O6S3 | CID 46700782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. tvst.arvojournals.org [tvst.arvojournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Morphological analysis of Schlemm’s canal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Outflow Facility Using iPerfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Outflow Physiology of the Mouse Eye: Pressure Dependence and Washout - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Razuprotafib's Impact on Schlemm's Canal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) that has demonstrated a novel mechanism of action for the treatment of open-angle glaucoma (OAG) and ocular hypertension (OHT). By targeting the Angiopoietin/Tie2 signaling pathway within the endothelium of Schlemm's canal (SC), this compound has shown the potential to not only lower intraocular pressure (IOP) but also to remodel and restore the function of the conventional outflow pathway. This document provides an in-depth technical overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound's effect on Schlemm's canal.

Mechanism of Action: The Angiopoietin/Tie2 Pathway in Schlemm's Canal

This compound's primary mechanism of action is the inhibition of VE-PTP, a negative regulator of the Tie2 receptor.[1][2][3] In the conventional outflow pathway, the Tie2 receptor, expressed on the endothelial cells of Schlemm's canal, is crucial for maintaining the structural and functional integrity of the canal.[4][5][6] The Angiopoietin-Tie2 signaling pathway is vital for the development and maintenance of Schlemm's canal.[5][6]

By inhibiting VE-PTP, this compound effectively activates Tie2, mimicking the effects of its natural ligand, Angiopoietin-1.[3][4] This activation leads to a cascade of downstream effects that enhance the function of Schlemm's canal, ultimately increasing aqueous humor outflow facility and reducing IOP.[4][7][8] The therapeutic targeting of Tie2 activation in Schlemm's canal is a promising approach for glaucoma treatment.[7][9][10]

Signaling Pathway Diagram

References

- 1. Aerpio Announces Statistically Significant Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 2. Aerpio Announces Strategic Review after Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Inhibition of VE-PTP rejuvenates Schlemm’s canal in aged mice and acts via Tie2 | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. tvst.arvojournals.org [tvst.arvojournals.org]

- 8. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Razuprotafib for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia. The angiopoietin-Tie2 signaling pathway is critical for maintaining vascular stability, and its dysregulation is a key feature of ARDS pathophysiology. Razuprotafib (AKB-9778), a small-molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP), was investigated as a potential therapeutic for ARDS due to its mechanism of activating the Tie2 receptor to enhance endothelial function and stabilize blood vessels. This technical guide provides an in-depth review of the early-stage research on this compound for ARDS, summarizing its mechanism of action, preclinical data from relevant animal models, and the design and outcomes of early-phase clinical trials. While the therapeutic rationale was strong, clinical development was halted due to safety concerns, specifically drug-induced hypotension, a critical finding for future research in this pathway.

Mechanism of Action: The Angiopoietin-Tie2 Pathway

This compound's therapeutic hypothesis in ARDS is centered on its ability to restore the integrity of the pulmonary vascular endothelium by activating the Tie2 signaling pathway.[1]

1.1 The Role of Tie2 in Vascular Stability Tie2 is a tyrosine kinase receptor predominantly expressed on the surface of endothelial cells.[2] Its activation by the ligand Angiopoietin-1 (Ang1) promotes a cascade of downstream signaling that is crucial for blood vessel maturation and stability.[3] This signaling strengthens cell-cell junctions and suppresses inflammatory responses, thereby maintaining a restrictive endothelial barrier.[3] In pathological states like ARDS, the inflammatory environment often leads to an upregulation of Angiopoietin-2 (Ang2), which typically acts as a competitive antagonist to Ang1, blocking Tie2 activation and promoting vascular leakage and inflammation.[3][4]

1.2 this compound's Targeted Intervention Vascular endothelial-protein tyrosine phosphatase (VE-PTP) is an intracellular enzyme that negatively regulates Tie2 by dephosphorylating it, effectively inactivating the receptor.[1][5] this compound is a potent and selective inhibitor of the catalytic domain of VE-PTP.[2] By inhibiting VE-PTP, this compound prevents the deactivation of Tie2, leading to its sustained phosphorylation and activation.[1] This activation occurs irrespective of the extracellular levels of Ang1 or Ang2, offering a robust method to restore vascular stability even in an Ang2-dominant inflammatory milieu.[6][7][8]

Preclinical Research

Early-stage, non-clinical evaluation of this compound provided foundational evidence for its effects on vascular permeability and inflammation. A key study utilized a rat model of extracorporeal circulation (ECC), which induces a systemic inflammatory response and endothelial dysfunction relevant to ARDS.[9]

2.1 Experimental Protocol: Rat Extracorporeal Circulation (ECC) Model This protocol was designed to assess the ability of this compound to mitigate microvascular dysfunction in a setting of acute systemic inflammation.

-

Animal Model: Male Wistar rats were used for the study.[9]

-

Groups:

-

Sham: Underwent the surgical procedure without ECC.

-

ECC + Placebo: Subjected to 60 minutes of ECC with a vehicle treatment.

-

ECC + this compound: Subjected to 60 minutes of ECC with this compound treatment.[9]

-

-

Drug Administration: A single intravenous bolus of this compound was administered just prior to the initiation of ECC.[9]

-

ECC Circuit: A standardized veno-arterial ECC circuit was established, inducing a systemic inflammatory response.

-

Key Assessments:

-

Hemodynamics: Mean Arterial Pressure (MAP) was continuously monitored.[9]

-

Microcirculation: Intravital microscopy was used to assess capillary perfusion.[9]

-

Vascular Leakage: Renal edema was quantified by the wet-to-dry weight ratio.[9]

-

Inflammatory Markers: Circulating levels of TNFα, IL-6, ICAM-1, Angiopoietin-1, and Angiopoietin-2 were measured via ELISA.[9]

-

Gas Exchange: The PaO₂/FiO₂ ratio was calculated from arterial blood gas analysis.[9]

-

Histopathology: Lung and kidney tissues were examined for inflammation and injury.[9]

-

2.2 Preclinical Data Presentation

The study revealed mixed results. While this compound did not improve the primary endpoints of microcirculatory perfusion or renal edema, it demonstrated positive effects on gas exchange and inflammation. However, a significant adverse effect of hypotension was observed.[9]

Table 1: Hemodynamic and Gas Exchange Data

| Parameter | Group | Result | p-value |

|---|---|---|---|

| Δ Mean Arterial Pressure (Post-Drug) | This compound | -37 mmHg (median decrease) | 0.007 (vs. Vehicle) |

| Vehicle | +11 mmHg (median increase) | ||

| PaO₂/FiO₂ Ratio (Post-ECC) | This compound | Higher than Placebo | < 0.05 |

| Placebo | Lower than this compound |

Data sourced from Dubelaar et al., 2025.[9]

Table 2: Inflammatory Marker and Histopathology Data

| Parameter | Group | Result |

|---|---|---|

| Circulating TNFα | This compound | Suppressed ECC-induced increase |

| Circulating Angiopoietin-2 | This compound | Further increased post-ECC vs. Placebo |

| Circulating IL-6 & ICAM-1 | This compound | No effect compared to Placebo |

| Pulmonary Histopathology | This compound | Reduced interstitial inflammation |

Data sourced from Dubelaar et al., 2025.[9]

Early-Stage Clinical Research in COVID-19 ARDS

Based on its mechanism of action, this compound was advanced into Phase 2 clinical trials to evaluate its potential for preventing or treating ARDS in patients with moderate to severe COVID-19.[5][7]

3.1 Clinical Trial Protocols Two main Phase 2 trials were initiated:

-

I-SPY COVID Trial (NCT04488081): This was an adaptive platform trial designed to rapidly screen promising therapies for critically ill COVID-19 patients with ARDS.[7][8] this compound was evaluated as a new treatment arm in this multicenter study.[7] The adaptive design allows for modifications to the trial based on accumulating data to efficiently identify effective treatments.[7]

-

Military-Sponsored Phase 2 Trial: A separate trial, funded in part by the U.S. military, was initiated to assess this compound for the prevention and treatment of ARDS in patients with moderate-to-severe COVID-19 who were not yet critically ill (i.e., not on high-flow oxygen or ventilators).[5][10]

3.2 Clinical Trial Outcomes and Data

Despite the strong mechanistic rationale, the clinical development of this compound for ARDS was halted.

-

Discontinuation of Trials: Both Phase 2 trials for COVID-19 ARDS were discontinued due to concerns about drug-induced hypotension.[9][11] This adverse event mirrored the findings in the preclinical rat model and was deemed a significant safety risk in critically ill patients who are often already hemodynamically unstable.

-

Quantitative Data: Detailed quantitative efficacy and safety data from these discontinued trials have not been made publicly available in peer-reviewed literature. The primary reported outcome is the safety signal of hypotension that led to their termination.[9][11]

Conclusion and Future Directions

The investigation of this compound for ARDS provides a valuable case study in drug development. The therapeutic target, the VE-PTP/Tie2 pathway, remains a highly relevant and promising avenue for treating diseases of vascular permeability, including ARDS. Preclinical studies successfully demonstrated target engagement and offered signals of potential efficacy in improving gas exchange and reducing pulmonary inflammation.[9] However, the translation from preclinical models to human clinical trials was ultimately unsuccessful due to the emergence of a significant safety concern: hypotension.[9][11] This adverse effect, observed in both animal and human studies, highlights a potential on-target effect of systemic Tie2 activation that may limit the therapeutic window for systemic administration in hemodynamically fragile populations.

For drug development professionals, this underscores the critical importance of carefully evaluating the systemic hemodynamic consequences of activating the Tie2 pathway. Future research could explore alternative strategies, such as:

-

Developing molecules with a more favorable therapeutic index.

-

Investigating localized delivery to the lung to minimize systemic exposure and side effects.

-

Identifying patient subpopulations that may be less susceptible to the hypotensive effects of Tie2 activation.

While this compound's journey in ARDS has concluded, the scientific insights gained reinforce the importance of the Tie2 pathway and provide critical lessons for the development of the next generation of vascular-stabilizing agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Razor’s Edge: Vascular Responses to Acute Inflammatory Lung Injury/Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aerpio Announces First Patient Dosed with this compound in the Phase 2 Trial for the Prevention and Treatment of ARDS in Patients with Moderate-to-Severe COVID-19 - BioSpace [biospace.com]

- 6. Aerpio Announces Statistically Significant Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 7. Aerpio Pharmaceuticals, Inc. and Quantum Leap Healthcare Collaborative Announce the Selection of this compound for Evaluation in the I-SPY COVID Trial for the Treatment of Acute Respiratory Distress Syndrome in COVID-19 Patients [prnewswire.com]

- 8. Aerpio and Quantum Leap Announce First Patients Dosed with this compound in the I-SPY COVID Trial to Treat ARDS in Critically-ill COVID-19 Patients [prnewswire.com]

- 9. This compound Does Not Improve Microcirculatory Perfusion Disturbances nor Renal Edema in Rats on Extracorporeal Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerpio Announces First Patient Dosed with this compound in the Phase 2 Trial for the Prevention and Treatment of ARDS in Patients with Moderate-to-Severe COVID-19 | ARPO Stock News [stocktitan.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Razuprotafib In Vivo Administration Protocols for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly AKB-9778) is a small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1] By inhibiting VE-PTP, this compound activates Tie2 signaling, promoting vascular stability and reducing vascular leakage.[1] This mechanism of action has shown therapeutic potential in preclinical mouse models of ocular diseases, including diabetic retinopathy and glaucoma. These application notes provide detailed protocols for the in vivo administration of this compound to mice via subcutaneous and topical ocular routes, along with methodologies for relevant disease models and endpoint analysis.

Mechanism of Action: Tie2 Signaling Pathway

This compound's primary target is VE-PTP, an enzyme that dephosphorylates and inactivates the Tie2 receptor on endothelial cells.[1][2] Inhibition of VE-PTP by this compound leads to the sustained activation (phosphorylation) of Tie2, even in the presence of the Tie2 antagonist Angiopoietin-2 (Ang2).[3][2] Activated Tie2 initiates downstream signaling cascades, including the PI3K/AKT and ERK pathways, which promote endothelial cell survival, barrier function, and vascular quiescence.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in mice.

Table 1: this compound Administration Protocols in Mice

| Parameter | Subcutaneous Administration | Topical Ocular Administration | Reference(s) |

| Dosage | 10-20 mg/kg | 4% solution | [4][5] |

| Frequency | Twice daily | Once or twice daily | [4][5] |

| Duration | 3 - 7 days | 3 days - 4 weeks | [5] |

| Vehicle | Not specified in detail | 3% dextrose (for IV in rats, may be adaptable) | [6] |

Table 2: Efficacy of this compound in Mouse Models

| Model | Endpoint | Result | Reference(s) |

| Ocular Normotensive Mice | Intraocular Pressure (IOP) | Reduction of 1.6 ± 0.3 mm Hg after 3 days of topical administration | [5] |

| Ocular Normotensive Mice | Outflow Facility | 33% increase after 3 days of topical administration | [5] |

| Laser-Induced Choroidal Neovascularization | Subretinal Neovascularization | Suppression with 10-20 mg/kg subcutaneous administration for 7 days | [4] |

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is adapted from standard procedures for subcutaneous injections in mice and can be used for systemic delivery of this compound.[1][7][4]

Materials:

-

This compound, dissolved in a sterile vehicle

-

Sterile syringes (0.5-1 mL)

-

Sterile needles (25-27 gauge)

-

70% Isopropyl alcohol pads

-

Animal scale

Procedure:

-

Preparation:

-

Warm the this compound solution to room temperature.

-

Weigh the mouse to calculate the correct injection volume based on the desired dosage (e.g., 10-20 mg/kg). The maximum recommended injection volume per site is 5 ml/kg.[4]

-

Draw the calculated volume of this compound solution into a sterile syringe.

-

-

Restraint:

-

Gently restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger.

-

-

Injection:

-

Create a "tent" of skin at the injection site (typically the dorsal midline, between the shoulder blades).

-

Insert the needle, bevel up, at the base of the skin tent at a shallow angle.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Slowly depress the plunger to inject the solution. A small bleb should form under the skin.

-

-

Post-injection:

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Protocol 2: Topical Ocular Administration of this compound

This protocol describes the application of this compound as eye drops, a common method for studying its effects on intraocular pressure.[5][8]

Materials:

-

This compound solution (e.g., 4%) in a sterile dropper bottle or pipette

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Sterile saline solution

-

Clean gauze pads

Procedure:

-

Animal Preparation:

-

Administration:

-

Apply one drop of topical anesthetic to the eye to be treated.

-

Gently retract the lower eyelid to form a small pouch.

-

Administer a single drop (typically 5-10 µL) of the this compound solution into the conjunctival sac, avoiding contact with the cornea.[5]

-

Hold the eyelid closed for a few seconds to allow for distribution of the solution.

-

-

Post-administration:

-

Wipe away any excess solution from around the eye with a clean gauze pad.

-

Keep the animal under observation until it has fully recovered from anesthesia.

-

For bilateral treatment, repeat the procedure on the contralateral eye.

-

Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Model

This model is used to study the effects of this compound on pathological angiogenesis in the retina.

Procedure:

-

Induction of CNV:

-

Anesthetize the mouse and dilate the pupils.

-

Using a slit lamp and a laser, create several small laser burns on the retina to rupture Bruch's membrane.

-

-

This compound Administration:

-

Administer this compound systemically (Protocol 1) or topically (Protocol 2) according to the experimental design (e.g., daily for 7-14 days).

-

-

Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Enucleate the eyes and prepare retinal flat mounts or cross-sections.

-

Quantify the area of CNV using immunofluorescence staining for vascular markers (e.g., CD31).

-

Protocol 4: Measurement of Intraocular Pressure (IOP)

Rebound tonometry is a non-invasive method for measuring IOP in mice.[9][10][11]

Materials:

-

Rebound tonometer (e.g., TonoLab, Icare)

-

Anesthetic agents (e.g., ketamine/xylazine cocktail)

Procedure:

-

Anesthesia:

-

Measurement:

-

Position the tonometer probe perpendicular to the central cornea.

-

Take multiple readings (typically 5-6) per eye and average the results.

-

If measurements between the two eyes differ significantly, re-measure.

-

-

Data Analysis:

-

Compare IOP measurements between this compound-treated and vehicle-treated groups.

-

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in both academic and industrial settings. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. research.vt.edu [research.vt.edu]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ltk.uzh.ch [ltk.uzh.ch]

- 8. Eye drops for delivery of bioactive compounds and BrdU to stimulate proliferation and Label mitotically active cells in the adult rodent retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Method for the noninvasive measurement of intraocular pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Topical Ocular Razuprotafib in Glaucoma Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Razuprotafib, a first-in-class Tie2 activator, in preclinical and clinical glaucoma research. The included protocols are based on published studies and are intended to guide the design and execution of similar experiments.

Introduction to this compound

This compound (formerly known as AKB-9778) is a small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2] By inhibiting VE-PTP, this compound activates the Tie2 signaling pathway, which is crucial for the development and maintenance of the Schlemm's canal, a key component of the conventional aqueous humor outflow pathway.[3][4] In glaucoma, elevated intraocular pressure (IOP) is a major risk factor, and enhancing the conventional outflow is a primary therapeutic goal. This compound's mechanism of action, which involves repairing and enhancing the function of the Schlemm's canal, makes it a promising novel treatment for open-angle glaucoma (OAG) and ocular hypertension (OHT).[1][5]

Mechanism of Action

This compound's therapeutic effect in glaucoma is mediated through the Angiopoietin-Tie2 (Angpt/Tie2) signaling pathway.

-

VE-PTP Inhibition: this compound selectively binds to and inhibits the intracellular catalytic domain of VE-PTP.[6][7]

-

Tie2 Activation: Inhibition of VE-PTP leads to the activation of the Tie2 receptor on the surface of endothelial cells, including those lining the Schlemm's canal.[5][6]

-

Schlemm's Canal Restoration: Activated Tie2 signaling promotes the restoration and stabilization of the Schlemm's canal, increasing its filtration area for aqueous humor efflux.[5][6]

-

Increased Conventional Outflow: By improving the function of the Schlemm's canal, this compound enhances the conventional outflow of aqueous humor, leading to a reduction in intraocular pressure.[5][6]

References

- 1. Aerpio Sees Positive Topline Results with this compound in Phase II for Glaucoma | Market Scope [market-scope.com]

- 2. This compound - EyePoint Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. Aerpio Announces Statistically Significant Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 4. Aerpio Announces Strategic Review after Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 5. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Razuprotafib Solubility and Preparation for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib (also known as AKB-9778) is a potent and selective small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1] VE-PTP is a negative regulator of the Tie2 receptor, a tyrosine kinase crucial for maintaining vascular stability.[2][3][4] By inhibiting VE-PTP, this compound effectively activates the Tie2 signaling pathway, promoting endothelial cell function and vascular stabilization.[1][2][5] This mechanism of action makes this compound a compound of significant interest for therapeutic applications in diseases characterized by vascular instability, such as diabetic retinopathy and glaucoma.[5][6]

These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for use in in vitro assays, ensuring reproducible and reliable experimental outcomes.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents, compiled from available data. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.

| Solvent System | Concentration | Molar Equivalent | Observations | Citation |

| For In Vitro Assays | ||||

| DMSO | 100 mg/mL | 170.44 mM | Ultrasonic assistance may be required for complete dissolution. | [1][7] |

| For In Vivo Formulations | ||||

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 mg/mL | 4.26 mM | Clear solution. | [7] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 4.26 mM | Clear solution. | [7] |

| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL | 4.26 mM | Clear solution. | [7] |

Signaling Pathway of this compound

This compound's mechanism of action centers on the activation of the Tie2 signaling pathway through the inhibition of VE-PTP. This leads to the phosphorylation of downstream signaling molecules, including Akt, eNOS, and ERK, which are critical for endothelial cell survival, migration, and nitric oxide production.[1][6][7]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 586.70 g/mol )[7]

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

-

Calibrated pipettes

Procedure:

-

Pre-Assay Calculations:

-

Determine the desired final concentration of this compound in your in vitro assay.

-

Calculate the required concentration of the DMSO stock solution. It is recommended to prepare a high-concentration stock (e.g., 10 mM, 50 mM, or up to 170.44 mM) to minimize the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).

-

Example Calculation for a 10 mM Stock Solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 586.70 g/mol * 1000 mg/g = 5.867 mg

-

To prepare 1 mL of a 10 mM stock solution, weigh out 5.867 mg of this compound.

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube.

-

-

Dissolution in DMSO:

-

Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if required):

-

Sterilization (Optional):

-

If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

Workflow for Preparation of this compound Stock Solution:

Preparation of Working Solutions for In Vitro Assays

Procedure:

-

Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

It is critical to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells being used.

Safety Precautions

-

Follow standard laboratory safety procedures when handling this compound and DMSO.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C26H26N4O6S3 | CID 46700782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Aerpio Announces Strategic Review after Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 5. Tie2 Activation via VE-PTP Inhibition With this compound as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond VEGF: Angiopoietin–Tie Signaling Pathway in Diabetic Retinopathy [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Testing Razuprotafib Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib (formerly AKB-9778) is a small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1] VE-PTP is a key negative regulator of the Tie2 receptor tyrosine kinase. By inhibiting VE-PTP, this compound activates Tie2 signaling, leading to the phosphorylation of downstream signaling molecules such as Akt and endothelial nitric oxide synthase (eNOS). This signaling cascade ultimately enhances endothelial cell function, promotes vascular stability, and reduces vascular leakage.[1] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro.

Mechanism of Action: The this compound-Tie2 Signaling Pathway

This compound's primary mechanism of action is the inhibition of VE-PTP, which allows for the activation of the Tie2 receptor by its ligands, the angiopoietins. This activation triggers a downstream signaling cascade that is crucial for maintaining vascular health.

Experimental Protocols

The following protocols describe key cell-based assays to quantify the efficacy of this compound. An overview of the experimental workflow is presented below.

VE-PTP Inhibition Assay

This assay determines the in vitro potency of this compound in inhibiting VE-PTP enzymatic activity.

Materials:

-

Recombinant human VE-PTP

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the VE-PTP enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Tie2, Akt, and eNOS Phosphorylation Assays (Western Blot)

This protocol is designed to assess the effect of this compound on the phosphorylation status of Tie2 and its downstream targets, Akt and eNOS, in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-Tie2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-eNOS (Ser1177), anti-eNOS, and anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.[2][3][4]

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound

-

24-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 24-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[3]

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time for each condition.

Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)

This assay measures the integrity of the endothelial cell barrier by quantifying its electrical resistance.[5][6][7] An increase in TEER indicates enhanced barrier function.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

TEER measurement system (e.g., EVOM2™)

Protocol:

-

Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

-

Seed HUVECs onto the inserts and culture them until a confluent monolayer is formed, as confirmed by stable TEER readings.

-

Treat the cells with different concentrations of this compound or a vehicle control in both the apical and basolateral chambers.

-

Measure the TEER at various time points after treatment (e.g., 1, 6, 12, and 24 hours).

-

To induce permeability, a challenge agent (e.g., thrombin or VEGF) can be added, and the protective effect of this compound can be assessed.

-

Calculate the change in TEER values relative to the baseline and compare the different treatment groups.

Data Presentation

The quantitative data obtained from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| VE-PTP IC50 | 17 pM | Recombinant Enzyme | [1] |

Table 2: Effect of this compound on Tie2 Signaling Pathway Phosphorylation in HUVECs

| Treatment | p-Tie2/Tie2 (Fold Change) | p-Akt/Akt (Fold Change) | p-eNOS/eNOS (Fold Change) | Reference |

| Vehicle Control | 1.0 | 1.0 | 1.0 | [8] |

| This compound (1 µM) | Strong Increase | Strong Increase | Strong Increase | [8] |

| This compound + ANG1 | Markedly Enhanced | Markedly Enhanced | Markedly Enhanced | [8] |

Note: Qualitative data from Western blots indicates a "strong increase" or "markedly enhanced" phosphorylation. For precise quantification, densitometry from at least three independent experiments is required.

Table 3: Functional Effects of this compound on Endothelial Cells

| Assay | Parameter Measured | This compound Effect | Reference |

| Cell Migration | % Wound Closure | Data to be determined | |

| Endothelial Permeability | TEER (Ω x cm²) | Data to be determined |

Logical Relationship between Assays and this compound's Mechanism of Action

The described assays are logically interconnected to provide a comprehensive assessment of this compound's efficacy, from its direct target engagement to its functional cellular consequences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. moodle2.units.it [moodle2.units.it]

- 5. medicine.umich.edu [medicine.umich.edu]

- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellqart.com [cellqart.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Razuprotafib with Human Umbilical Vein Endothelial Cells (HUVECs)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Razuprotafib (formerly known as AKB-9778) is a first-in-class small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). VE-PTP is a key negative regulator of the Tie2 receptor tyrosine kinase. By inhibiting VE-PTP, this compound activates Tie2 signaling in endothelial cells, independent of the presence of its ligands, angiopoietin-1 (Ang-1) and angiopoietin-2 (Ang-2).[1][2] This activation leads to the stabilization of the vasculature, reduction of vascular leakage, and anti-inflammatory effects.

Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell culture model widely used in cardiovascular research to study various aspects of endothelial cell biology, including angiogenesis, inflammation, and vascular permeability. These application notes provide detailed protocols for utilizing this compound in key in vitro assays with HUVECs to investigate its effects on endothelial cell function.

Mechanism of Action

This compound binds to the catalytic domain of VE-PTP, inhibiting its phosphatase activity. This prevents the dephosphorylation of the Tie2 receptor, leading to its sustained activation and downstream signaling. Activated Tie2 promotes endothelial cell quiescence and stability.

Caption: this compound Signaling Pathway in HUVECs.

Data Presentation

The following tables summarize the quantitative effects of this compound on HUVEC functions based on available literature.

Table 1: Effect of this compound on HUVEC Permeability

| Parameter | Agonist | This compound Concentration | Effect | Reference |

| Paracellular Permeability (FITC-Dextran) | Thrombin | 5 µM | Inhibition of thrombin-induced hyperpermeability | [3] |

| Paracellular Permeability (FITC-Dextran) | VEGF | 10 µM | Blocks VEGF-induced hyperpermeability | [4] |

Table 2: Effect of this compound on Transendothelial Migration

| Cell Type | Chemoattractant | This compound Concentration | Effect on Transmigration | Reference |

| Neutrophils | TNF-α | 5 µM | 40% reduction in transmigration across HUVEC monolayer | [5] |

Table 3: Expected Effects of this compound on HUVEC Proliferation, Migration, and Tube Formation

| Assay | Expected Outcome with this compound |

| Proliferation Assay | Inhibition of excessive proliferation induced by pro-angiogenic factors (e.g., VEGF). |

| Migration (Wound Healing) Assay | Attenuation of excessive migration stimulated by pro-angiogenic factors. |

| Tube Formation Assay | Normalization of tube-like structures; potential inhibition of aberrant tube formation. |

Experimental Protocols

General HUVEC Culture

HUVECs should be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, use HUVECs between passages 2 and 6.

References

- 1. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of vascular endothelial protein tyrosine phosphatase on nitric oxide synthase function in diabetes: from molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VE-PTP controls blood vessel development by balancing Tie-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interfering with VE-PTP stabilizes endothelial junctions in vivo via Tie-2 in the absence of VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Tie2 Phosphorylation Following Razuprotafib Treatment via Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the immunofluorescent detection and quantification of Tie2 receptor phosphorylation in endothelial cells following treatment with Razuprotafib (formerly AKB-9778). This compound is a first-in-class small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2][3] Inhibition of VE-PTP by this compound leads to the activation of Tie2, promoting vascular stability.[1][4][5] This protocol offers a robust methodology for visualizing and quantifying this activation through immunofluorescence, a key technique for assessing the pharmacodynamic effects of this compound and similar compounds.

Introduction

The angiopoietin (Ang)/Tie2 signaling pathway is critical for maintaining vascular quiescence and stability.[4][6][7] The Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is activated by its ligand Angiopoietin-1 (Ang1).[6] Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) dephosphorylates and inactivates Tie2, thus acting as a negative regulator of this crucial pathway.[1][8][9] Dysregulation of the Ang/Tie2 pathway is implicated in various pathologies characterized by vascular instability, such as diabetic retinopathy and glaucoma.[1][3]

This compound is a potent and selective inhibitor of VE-PTP.[1][7] By inhibiting VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to its sustained activation and phosphorylation, thereby stabilizing blood vessels.[1][6] This application note provides a detailed immunofluorescence protocol to detect the phosphorylation of Tie2 at tyrosine 992 (pTie2-Y992), a key marker of its activation, in response to this compound treatment.

Signaling Pathway

This compound's mechanism of action involves the direct inhibition of VE-PTP, which in turn leads to the phosphorylation and activation of the Tie2 receptor. This initiates downstream signaling cascades that promote endothelial cell survival and vascular stabilization.

Caption: this compound inhibits VE-PTP, leading to Tie2 phosphorylation and downstream signaling.

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol for detecting Tie2 phosphorylation.

References

- 1. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aerpio Announces Statistically Significant Topline Results from this compound Glaucoma Phase 2 Trial - BioSpace [biospace.com]

- 4. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tvst.arvojournals.org [tvst.arvojournals.org]

- 6. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. pnas.org [pnas.org]

Application Notes and Protocols for Razuprotafib Dissolution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly known as AKB-9778) is a potent and selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2] Inhibition of VE-PTP by this compound leads to Tie2 activation, promoting vascular stability and offering therapeutic potential in various diseases, including diabetic complications and glaucoma.[1][3] Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. This document provides detailed protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) for use in research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₄O₆S₃ | [4] |

| Molecular Weight | 586.70 g/mol | [2][4] |

| CAS Number | 1008510-37-9 | [4] |

| Appearance | White to light yellow solid | [5] |

| Solubility in DMSO | ≥ 60 mg/mL; 100 mg/mL (170.44 mM) with ultrasonic assistance | [4][6] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][6] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [4][6] |

This compound Signaling Pathway

This compound functions by inhibiting VE-PTP, which in turn activates the Tie2 signaling pathway. This activation leads to the phosphorylation of downstream signaling molecules such as AKT, eNOS, and ERK, ultimately promoting endothelial cell survival, vascular stabilization, and reduced vascular leakage.[4][5]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound and the volume of DMSO accordingly.

Materials:

-

This compound powder

-